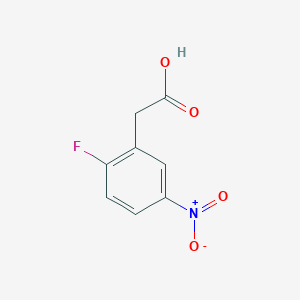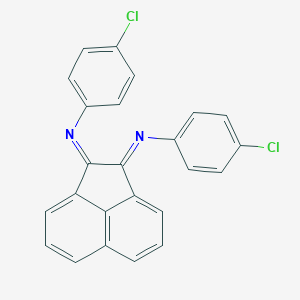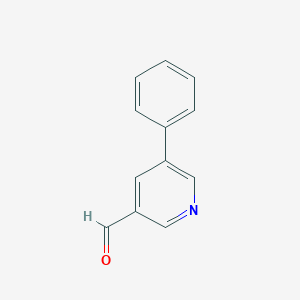
Phenyl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl hexanoate, also known as Phenyl caproate, is a compound with the molecular formula C12H16O2 . It is an ester, which is a derivative of a carboxylic acid where the hydrogen atom of the hydroxyl group has been replaced by a hydrocarbon group .
Synthesis Analysis
The synthesis of this compound can be achieved through the reaction of acids with alcohols . A study discusses the mechanism of hydrolysis of substituted phenyl hexanoates catalysed by globin in the presence of surfactant .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Phenols, which are related compounds, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical and Chemical Properties Analysis
Esters, including this compound, have different physical properties depending on their melting points. If the melting point of the substance is below room temperature, it will be a liquid - an oil. If the melting point is above room temperature, it will be a solid - a fat .Safety and Hazards
Zukünftige Richtungen
Esters, including Phenyl hexanoate, occur widely in nature and contribute to the odor of flowers and the taste of fruits. Both natural and synthetic esters are used in perfumes and as flavoring agents . Future research could focus on the production and application of this compound in various industries.
Eigenschaften
CAS-Nummer |
7780-16-7 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
phenyl hexanoate |
InChI |
InChI=1S/C12H16O2/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3 |
InChI-Schlüssel |
SOOXQKVMQBCEGW-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=CC=CC=C1 |
Kanonische SMILES |
CCCCCC(=O)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
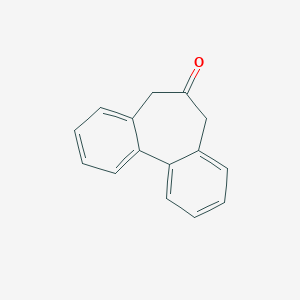

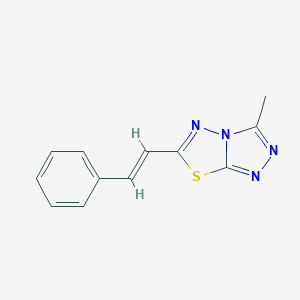
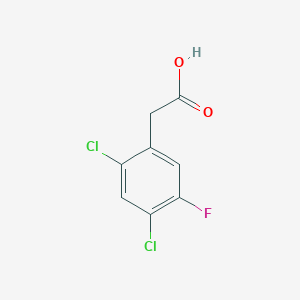
![4H-Naphtho[1,2-b]pyran-4-one, 2,3-dihydro-2,2-dimethyl-](/img/structure/B184381.png)
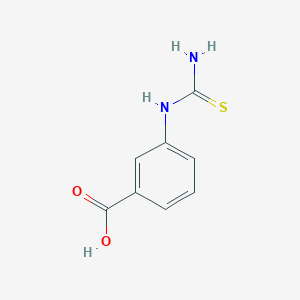
![6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B184384.png)

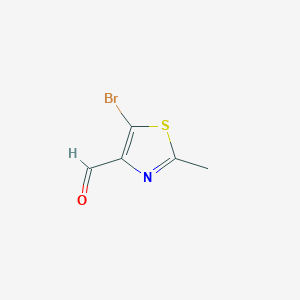

![methyl N-[(2S,3S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B184391.png)
